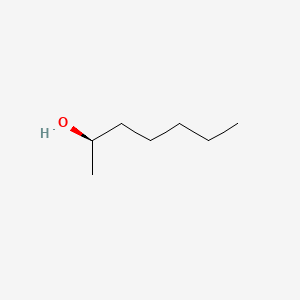

(R)-(-)-2-Heptanol

Description

(R)-(-)-2-Heptanol is a natural product found in Myrtaceae with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETWDUZRCINIHU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-24-5 | |

| Record name | 2-Heptanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96RWD50O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Heptanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its specific stereochemistry makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆O | [3] |

| Molar Mass | 116.20 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, fruity | [2] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Density | 0.818 g/mL | at 25 °C | [4] |

| Boiling Point | 159-162 °C | at 760 mmHg | [1] |

| 74-75 °C | at 23 mmHg | [4] | |

| Melting Point | -30.15 °C | [1] | |

| Flash Point | 71 °C (160 °F) | Closed cup | [5] |

| Refractive Index | 1.419 | at 20 °C | [4] |

| Specific Rotation ([α]D) | -9.5° | neat, at 20 °C | [6] |

| Solubility in Water | 3.3 g/L | [5] | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH |

| ~1.4 | m | 2H | CH₂ adjacent to CH-OH |

| ~1.3 | m | 6H | (CH₂)₃ |

| ~1.2 | d | 3H | CH₃ adjacent to CH-OH |

| ~0.9 | t | 3H | Terminal CH₃ |

¹³C NMR Spectroscopy

-

Solvent: CDCl₃

-

Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~68.1 | CH-OH |

| ~39.5 | CH₂ adjacent to CH-OH |

| ~32.0 | CH₂ |

| ~25.7 | CH₂ |

| ~23.5 | CH₃ adjacent to CH-OH |

| ~22.7 | CH₂ |

| ~14.1 | Terminal CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1115 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 116 | Low | [M]⁺ (Molecular ion) |

| 101 | Medium | [M - CH₃]⁺ |

| 83 | Medium | [M - H₂O - CH₃]⁺ |

| 73 | Medium | [M - C₃H₇]⁺ |

| 45 | High | [CH₃CHOH]⁺ (α-cleavage) |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key chemical properties of this compound.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound using a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.[7]

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Measurement: Fill the polarimeter cell with the prepared solution of this compound, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).[8]

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

c is the concentration in g/mL

-

l is the path length in decimeters (dm)[8]

-

Determination of Boiling Point

Objective: To determine the boiling point of this compound using the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound and a few boiling chips in the distillation flask.[9]

-

Heating: Gently heat the flask using the heating mantle.

-

Equilibrium: The liquid will begin to boil and its vapor will rise, condensing on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[9]

-

Reading: Record the temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection vessel. This temperature is the boiling point.[10]

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.[7][11]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[6]

ATR-FTIR Spectroscopic Analysis

Objective: To obtain an infrared spectrum of this compound.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[12][13]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometric Analysis

Objective: To obtain the mass spectrum of this compound.

Apparatus:

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph.

-

Ionization: The sample is vaporized and ionized in the EI source.[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]

-

Spectrum: The mass spectrum is recorded, showing the relative abundance of each ion.

Synthetic Workflow: Enantioselective Reduction of 2-Heptanone

A common and efficient method for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-heptanone. This can be achieved using a chiral catalyst, often in a transfer hydrogenation reaction.[15][16][17]

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Structure-Property Determination

The characterization of a synthesized chiral molecule like this compound follows a logical progression from initial purity assessment to detailed structural and stereochemical confirmation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. ou.edu [ou.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 11. organomation.com [organomation.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jasco-global.com [jasco-global.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

(R)-(-)-2-Heptanol physical properties

An In-depth Technical Guide on the Physical Properties of (R)-(-)-2-Heptanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and logical diagrams to illustrate workflows and principles.

This compound is a chiral secondary alcohol.[1][2] Its physical characteristics are crucial for its application in organic synthesis and as a pharmaceutical intermediate.[3]

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 74-75 °C | at 23 mm Hg[3][4] |

| 159-160 °C (est.) | at 760 mm Hg[5] | |

| Melting Point | -30.45 °C (estimate) | |

| Density | 0.818 g/mL | at 25 °C[3][4] |

| Refractive Index (n_D) | 1.419 | at 20 °C[3][4] |

| Specific Optical Rotation ([α]D) | -9.5° | neat, at 20 °C[3][4] |

| Flash Point | 148 °F (64.4 °C) | |

| Solubility | Soluble in alcohol | Insoluble in water[5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] For small sample volumes, the micro-reflux method is suitable.[7]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube along with a magnetic stir bar to prevent bumping.[7]

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that its bulb is about 1 cm above the liquid's surface.[7]

-

Heating: Turn on the stirrer for gentle agitation and begin heating the block.[7]

-

Observation: Observe the sample until it boils and its vapor condenses on the test tube walls, creating a "reflux ring." The thermometer bulb should be level with this ring for an accurate measurement.[7]

-

Data Recording: When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point.[7]

-

Cooling: Once the measurement is complete, stop heating but leave the stirrer on. Allow the apparatus to cool before disassembly.[7]

Determination of Density

Density is the mass of a substance per unit volume. A straightforward method involves weighing a precise volume of the liquid.[8]

Methodology:

-

Weighing the Empty Vessel: Place a clean, dry measuring cylinder on a digital balance and tare it to zero.[8][9]

-

Measuring Volume: Accurately measure a specific volume (e.g., 10 mL) of the liquid using the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[8]

-

Weighing the Liquid: Place the measuring cylinder containing the liquid back on the tared balance and record the mass.[8]

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[8] For greater accuracy, repeat the measurement and average the results.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.[10] It is a characteristic property dependent on temperature and the wavelength of light used.[10]

Methodology (using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. If the instrument is temperature-controlled, wait for the sample to reach the set temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. Correct the value for temperature if the measurement was not performed at the standard 20°C.[10]

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a sample of a chiral compound.[11] A polarimeter is used for this measurement.[12]

Methodology:

-

Blank Measurement: Fill the polarimeter cell with the solvent used to dissolve the sample (or leave it empty if the sample is "neat") and place it in the polarimeter. This measurement serves as the zero or blank reading.[12]

-

Sample Preparation: Prepare a solution of the chiral compound at a known concentration (c), typically in g/mL.[12] If measuring a neat liquid, the concentration is equal to its density.

-

Sample Measurement: Fill the polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution. Ensure no air bubbles are in the light path.[12]

-

Data Recording: Place the sample cell in the polarimeter and record the observed angle of rotation (α).[12]

-

Calculation of Specific Rotation: Use Biot's law to calculate the specific rotation [α]: [α] = α / (l * c) [12] The specific rotation is a standardized physical property of the compound.

Visualizations

The following diagrams illustrate the logical workflow for determining physical properties and the fundamental principle of polarimetry.

Caption: Workflow for determining the physical properties of a liquid.

Caption: Diagram illustrating the principle of optical rotation measurement.

References

- 1. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-庚醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 6033-24-5 [chemicalbook.com]

- 5. This compound, 6033-24-5 [thegoodscentscompany.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. athabascau.ca [athabascau.ca]

- 11. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

(R)-(-)-2-Heptanol structure elucidation

An In-depth Technical Guide on the Structure Elucidation of (R)-(-)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. The methodologies described herein are fundamental for the characterization of chiral molecules in research and pharmaceutical development, ensuring correct identification, purity, and stereochemistry.

Physicochemical Properties

This compound is a chiral secondary alcohol. Its fundamental physical and chemical properties are summarized below. These constants are critical initial benchmarks for sample identification.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Density | 0.818 g/mL at 25 °C | [1][2] |

| Boiling Point | 74-75 °C at 23 mmHg | [1][2] |

| Refractive Index | n20/D 1.419 | [1][2] |

| Specific Optical Rotation | [α]²⁰/D -9.5° (neat) | [1][2] |

| CAS Number | 6033-24-5 | [1][2][3] |

Spectroscopic Data for Structure Confirmation

Spectroscopic analysis is essential for confirming the covalent structure of the molecule. The following data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to piece together the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The data below is for the general structure of 2-heptanol (B47269), which is consistent with the (R)-enantiomer.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 68.00 | C2 (CH-OH) |

| 39.42 | C3 (-CH₂) |

| 32.01 | C5 (-CH₂) |

| 25.59 | C4 (-CH₂) |

| 23.42 | C1 (-CH₃) |

| 22.74 | C6 (-CH₂) |

| 14.07 | C7 (-CH₃) |

| Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[4] |

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Proton Assignment |

| ~3.8 | Sextet | 1H | H2 (CH-OH) |

| ~1.7 | Singlet | 1H | -OH |

| ~1.4-1.5 | Multiplet | 2H | H3 (-CH₂) |

| ~1.2-1.4 | Multiplet | 6H | H4, H5, H6 (-CH₂) |

| ~1.15 | Doublet | 3H | H1 (-CH₃) |

| ~0.9 | Triplet | 3H | H7 (-CH₃) |

| Note: This is a predicted spectrum based on typical chemical shifts for aliphatic alcohols. Actual shifts can vary. The data from PubChem for the racemate shows a complex multiplet region between 0.82 and 1.74 ppm, consistent with the overlapping signals of the alkyl chain.[4] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) causes fragmentation of the molecule, providing a fingerprint that helps confirm its structure.

Key Mass Spectrometry Fragments

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Low | [M - CH₃]⁺ |

| 83 | 18.76% | [M - CH₃ - H₂O]⁺ |

| 55 | 24.11% | Alkyl fragment |

| 45 | 99.99% (Base Peak) | [CH₃CH=OH]⁺ (Characteristic for 2-alkanols) |

| Data sourced from PubChem.[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition : Place the sample in a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Parameters : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters : Utilize proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol (B129727) or hexane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ionization chamber to induce fragmentation.

-

Mass Analysis : Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions and generate a mass spectrum that plots relative abundance against the m/z ratio.

-

Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The base peak at m/z 45 is a key indicator of a 2-alkanol structure.

Chiral Analysis Protocol (Chiral GC)

To confirm the enantiomeric purity and the identity of the (R)-enantiomer, chiral gas chromatography is employed.

-

Column Selection : Use a chiral stationary phase (CSP) column capable of separating the enantiomers of 2-heptanol or its derivatives. A common choice is a cyclodextrin-based column (e.g., CP Chirasil-DEX CB).[6]

-

Derivatization (Optional but Recommended) : For improved resolution and volatility, derivatize the alcohol to an ester (e.g., acetate). A simple procedure involves reacting 2-heptanol with acetic acid using iodine as a catalyst.[6]

-

GC Conditions :

-

Injector Temperature : 200-250 °C.

-

Oven Program : Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation.

-

Carrier Gas : Helium or Hydrogen.

-

Detector : Flame Ionization Detector (FID).

-

-

Analysis : Inject an authentic standard of racemic 2-heptanol to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of this compound to confirm its retention time matches the (R)-enantiomer standard and to determine its enantiomeric excess (% ee) by integrating the peak areas.

Visualization of Elucidation Workflow

The logical process for the complete structure elucidation of this compound is outlined in the following diagram.

Caption: Logical workflow for the complete structural analysis of this compound.

Conclusion

The unambiguous structure elucidation of this compound requires a multi-faceted analytical approach. Initial characterization is achieved through the measurement of physical properties like boiling point and specific optical rotation. The core covalent structure is then confirmed using a combination of NMR spectroscopy to map the carbon-hydrogen framework and mass spectrometry to verify the molecular weight and characteristic fragmentation. Finally, the absolute stereochemistry and enantiomeric purity are definitively established using chiral chromatography by comparing the sample to authentic standards. This rigorous workflow ensures the precise identification of the target molecule, a critical step in any chemical research or drug development pipeline.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 6033-24-5 [chemicalbook.com]

- 3. 2-Heptanol, (R)- [webbook.nist.gov]

- 4. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptanol, (-)- | C7H16O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-(-)-2-Heptanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(-)-2-Heptanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the structural characterization of this compound. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its racemic mixture, 2-Heptanol.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Heptanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | 0.89 | t | 6.8 |

| H2 (CH₂) | 1.25-1.45 | m | - |

| H3 (CH₂) | 1.25-1.45 | m | - |

| H4 (CH₂) | 1.25-1.45 | m | - |

| H5 (CH₂) | 1.25-1.45 | m | - |

| H6 (CH) | 3.79 | sextet | 6.2 |

| H7 (CH₃) | 1.18 | d | 6.2 |

| OH | 1.65 | s | - |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for 2-Heptanol in CDCl₃ [1][2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃) | 14.1 |

| C2 (CH₂) | 22.6 |

| C3 (CH₂) | 25.4 |

| C4 (CH₂) | 31.9 |

| C5 (CH₂) | 39.1 |

| C6 (CH) | 68.2 |

| C7 (CH₃) | 23.3 |

Note: Data corresponds to racemic 2-Heptanol.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Heptanol

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3350-3400 | Strong, Broad |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-O stretch (secondary alcohol) | ~1115 | Strong |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Heptanol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 73 | Moderate | [M - C₃H₇]⁺ |

| 59 | Moderate | [M - C₄H₉]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

Note: The molecular ion peak is often weak for alcohols due to facile fragmentation.[3][4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound. For chiral purity assessment, a chiral derivatizing agent would be required.[5][6][7]

Methodology:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled) is employed.

-

The spectral width is set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

The relaxation delay is adjusted based on the expected relaxation times of the carbon nuclei.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.[8][9][10]

Methodology:

-

Sample Preparation:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[3][4][13]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[14]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

-

Data Acquisition:

-

The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC-MS).

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[3][13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol(543-49-7) 13C NMR spectrum [chemicalbook.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. webassign.net [webassign.net]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(R)-(-)-2-Heptanol (CAS 6033-24-5): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-(-)-2-Heptanol, a chiral alcohol identified by CAS number 6033-24-5. It details the compound's physicochemical properties, outlines a detailed experimental protocol for its stereoselective synthesis via enzymatic kinetic resolution, and discusses its applications as a key chiral building block in the pharmaceutical industry. The guide includes structured data tables for easy reference and conceptual diagrams to illustrate experimental workflows and logical principles in asymmetric synthesis.

Core Physicochemical Properties

This compound is a colorless liquid valued for its specific stereochemistry. Its physical and chemical characteristics are fundamental to its application in synthesis and formulation.[1][2][3][4][5]

| Property | Value | Units | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][5][6] | |

| Molecular Weight | 116.20 | g/mol | [1][2][5] |

| Boiling Point | 74-75 °C (at 23 mmHg) 158-160 °C (at 760 mmHg) | °C | [2][3][7] |

| Melting Point | ~ -30.45 | °C | [2][3] |

| Density | 0.817 - 0.818 | g/mL at 25 °C | [2][3][4] |

| Optical Rotation ([α]²⁰/D) | -9.5 to -11.5 | degrees (neat) | [2][3] |

| Refractive Index (n²⁰/D) | 1.419 - 1.421 | [2][3][4] | |

| Flash Point | ~ 64 - 71 | °C | [2][4][7] |

Applications in Drug Development and Asymmetric Synthesis

The primary value of this compound lies in its nature as a chiral precursor.[8][9] In drug development, the three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets, which are themselves chiral (e.g., enzymes, receptors).[8][9] Utilizing an enantiomerically pure starting material like this compound allows for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs), ensuring that only the desired, biologically active enantiomer is produced.[9] This avoids the potential for "off-target" effects or reduced efficacy that can arise from the presence of the other enantiomer.[8] It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, fragrances, and flavorings.[9][10][11][12]

Caption: Logical flow from chiral precursor to specific biological effect.

Experimental Protocol: Enzymatic Kinetic Resolution

To obtain enantiomerically pure this compound, a common and efficient laboratory method is the kinetic resolution of its racemic mixture. This process utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Objective: To resolve racemic 2-heptanol (B47269) to isolate this compound with high enantiomeric excess (e.e.).

Materials:

-

Racemic 2-heptanol

-

Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Acylating agent (e.g., Vinyl acetate)

-

Anhydrous organic solvent (e.g., Hexane (B92381) or Toluene)

-

Buffer solution (if using free lipase)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., Hexane/Ethyl Acetate (B1210297) gradient)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath or heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Glass chromatography column

-

Analytical instrument for monitoring (Chiral Gas Chromatography or Chiral HPLC)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic 2-heptanol (1 equivalent) in anhydrous hexane. Add the acylating agent, vinyl acetate (1.5 equivalents).

-

Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Incubation: Seal the flask and place it in a temperature-controlled bath set to a constant temperature (e.g., 30 °C). Stir the mixture at a moderate speed.

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Monitor the conversion and the enantiomeric excess of the remaining alcohol using chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the ester product.

-

Enzyme Removal: Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent and any excess vinyl acetate.

-

Purification: The resulting residue contains unreacted this compound and the newly formed (S)-2-heptyl acetate. Separate these two compounds using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity.

-

Product Isolation & Analysis: Collect the fractions containing the purified alcohol. Combine the relevant fractions and remove the solvent under reduced pressure. Analyze the final product by chiral GC/HPLC to confirm its purity and determine the final enantiomeric excess.

Caption: Experimental workflow for the kinetic resolution of 2-heptanol.

Spectroscopic Data Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Expected Features |

| ¹H NMR | Characteristic signals include a doublet for the terminal methyl group adjacent to the chiral center, a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH), a broad singlet for the hydroxyl proton (O-H, exchangeable with D₂O), and overlapping multiplets for the aliphatic chain protons.[7][13] |

| ¹³C NMR | Expect seven distinct carbon signals. The carbon atom bonded to the hydroxyl group will appear in the typical range for a secondary alcohol (approx. 68 ppm). The other six signals will be in the aliphatic region of the spectrum.[7] |

| Infrared (IR) | A prominent, broad absorption band will be observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will appear around 2850-3000 cm⁻¹.[14][15] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 116 may be observed. A common fragmentation is the loss of water (M-18), resulting in a peak at m/z = 98. The most prominent peak is often the alpha-cleavage fragment at m/z = 45, corresponding to [CH₃CHOH]⁺.[16] |

Safety and Handling

This compound is considered a hazardous substance. It is harmful if it comes into contact with the skin and can cause serious eye damage and skin irritation.[1] It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[3][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

- 1. 2-Heptanol, (-)- | C7H16O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 6033-24-5 [chemicalbook.com]

- 4. This compound, 6033-24-5 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. 2-Heptanol, (R)- [webbook.nist.gov]

- 7. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]

- 10. 2-Heptanol: A Versatile Alcohol for Industrial and Chemical Applications [jindunchemical.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-Heptanol(543-49-7) 1H NMR spectrum [chemicalbook.com]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 2-Heptanol [webbook.nist.gov]

- 16. 2-Heptanol [webbook.nist.gov]

- 17. (R)-Heptan-2-ol | 6033-24-5 [sigmaaldrich.com]

(R)-(-)-2-Heptanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a detailed experimental protocol relevant to (R)-(-)-2-Heptanol, a chiral alcohol often utilized as an intermediate in organic and pharmaceutical synthesis.

Core Physicochemical Data

This compound is a secondary alcohol that is a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its specific stereochemistry is crucial in applications requiring enantiomeric purity.

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₆O | [3][4][5][6] |

| Molecular Weight | 116.20 g/mol | [4][6] |

| IUPAC Name | (2R)-heptan-2-ol | [4] |

| CAS Registry Number | 6033-24-5 | [3][4] |

Synthesis Protocol: Reduction of 2-Heptanone (B89624)

A common and established method for the preparation of 2-heptanol (B47269) is the reduction of 2-heptanone (methyl n-amyl ketone) using sodium in an alcohol-water mixture.[5][7] This protocol outlines the general procedure. For the synthesis of the specific (R)-(-) enantiomer, a stereoselective reduction method or resolution of the racemic mixture would be necessary.

Materials and Equipment

-

3-L three-necked round-bottomed flask

-

Efficient reflux condenser

-

Mechanical stirrer (optional, but recommended)

-

Thermometer

-

Separatory funnel

-

Distillation apparatus with a fractionating column

-

2-Heptanone

-

95% Ethyl alcohol

-

Sodium metal (wire or small pieces)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) or potassium carbonate

-

Ice bath

Experimental Procedure

-

Reaction Setup : In a 3-L round-bottomed flask, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethyl alcohol and 200 mL of water.[7] Fit the flask with a reflux condenser.

-

Reduction : Gradually add 130 g (5.6 gram atoms) of sodium metal through the condenser.[7] The reaction is exothermic and should be cooled with an ice or running water bath to maintain the temperature below 30°C to prevent the formation of condensation byproducts.[5][7]

-

Work-up : Once all the sodium has dissolved, add 2 L of water to the flask and cool the mixture to approximately 15°C.[7]

-

Extraction : Transfer the mixture to a separatory funnel. Separate the upper oily layer containing the crude 2-heptanol.[7]

-

Washing : Wash the organic layer sequentially with 50 mL of 1:1 hydrochloric acid and then 50 mL of water.[7]

-

Drying : Dry the crude product over anhydrous sodium sulfate or potassium carbonate.[5][7]

-

Purification : Purify the dried product by fractional distillation. Collect the fraction that boils at 155–158°C.[5][7] The expected yield is approximately 62–65%.[7]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis of 2-heptanol via the reduction of 2-heptanone.

Caption: Workflow for the synthesis of 2-heptanol from 2-heptanone.

References

Enantioselective Synthesis of (R)-(-)-2-Heptanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutically active compounds. Its specific stereochemistry is crucial for biological activity, making enantioselective synthesis a critical area of research. This technical guide provides an in-depth overview of the core methodologies for preparing this compound with high optical purity, focusing on asymmetric hydrogenation, enzymatic kinetic resolution, and asymmetric bioreduction. Detailed experimental protocols, comparative data, and process visualizations are provided to aid in the practical application of these techniques.

Asymmetric Hydrogenation of 2-Heptanone (B89624)

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. The process utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively deliver hydrogen to one face of the carbonyl group. The Noyori asymmetric hydrogenation, employing Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts, is a benchmark for this transformation.[1][2][3]

The catalyst, often a complex of Ruthenium with an (R)-BINAP ligand and a chiral diamine, creates a chiral environment that forces the substrate, 2-heptanone, to coordinate in a specific orientation. This orientation sterically favors the delivery of a hydride to the Re-face of the carbonyl, yielding the desired (R)-2-Heptanol.[2]

Data Presentation: Asymmetric Hydrogenation

The following table summarizes typical results for the asymmetric hydrogenation of aliphatic methyl ketones using Ru-BINAP catalyst systems.

| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| RuCl₂((R)-BINAP) | 2-Octanone | 2000 | 4 | 30 | >99 | 97 (R) | Noyori et al. |

| RuBr₂((R)-BINAP) | 2-Hexanone | 1000 | 100 | 25 | 100 | 95 (R) | Kitamura et al. |

| RuCl₂((R)-tolBINAP)((R,R)-DPEN) | 2-Nonanone | 1000 | 10 | 25 | 98 | 98 (R) | Noyori et al. |

Note: Data for closely related substrates are presented to illustrate the general efficacy of the method.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of simple ketones.[3][4]

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100°C for 10 minutes to form the catalyst solution.

-

Reaction Setup: The catalyst solution is cooled to room temperature. 2-Heptanone (1.0 eq) dissolved in anhydrous, degassed ethanol (B145695) is added to the flask.

-

Hydrogenation: The Schlenk flask is placed in an autoclave. The system is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 4-10 atm).

-

Reaction Monitoring: The reaction is stirred vigorously at a constant temperature (e.g., 30°C) for 12-24 hours. The progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and filtered through a short pad of silica (B1680970) gel to remove the catalyst.

-

Purification: The filtrate is concentrated, and the resulting crude alcohol is purified by distillation or column chromatography to yield pure this compound.

-

Analysis: The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution of (±)-2-Heptanol

Kinetic resolution is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this context, lipases are highly effective biocatalysts for the enantioselective acylation of racemic secondary alcohols.[5] The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is particularly effective, often displaying a strong preference for the (S)-enantiomer.[6][7]

In this process, racemic (±)-2-Heptanol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of Novozym 435. The enzyme selectively catalyzes the acetylation of (S)-2-Heptanol to form (S)-2-heptyl acetate, leaving the unreacted this compound in high enantiomeric purity. The reaction is typically stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the desired (R)-alcohol.

Data Presentation: Lipase-Catalyzed Kinetic Resolution

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| Novozym 435 | Vinyl Acetate | Hexane (B92381) | 30 | 6 | 50 | >99 (R) | >99 (S) |

| Pseudomonas cepacia | Vinyl Acetate | Toluene | 45 | 24 | 48 | 96 (R) | 98 (S) |

| Novozym 435 | Isopropenyl Acetate | MTBE | 30 | 8 | 51 | 98 (R) | 97 (S) |

Experimental Protocol: Kinetic Resolution using Novozym 435

-

Reaction Setup: To a stirred solution of racemic 2-heptanol (B47269) (1.0 eq) in an organic solvent (e.g., hexane or MTBE, 5 mL per mmol of alcohol) in a temperature-controlled flask, add Novozym 435 (20-50 mg per mmol of alcohol).

-

Acylation: Add vinyl acetate (1.5-2.0 eq). The use of vinyl acetate makes the reaction effectively irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the conversion by taking small aliquots over time and analyzing them by GC. The target is 50% conversion.

-

Work-up: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

-

Separation and Purification: The filtrate, containing (R)-2-heptanol and (S)-2-heptyl acetate, is concentrated under reduced pressure. The alcohol and the ester are then separated by column chromatography on silica gel.

-

Analysis: The enantiomeric excess of the recovered this compound is determined by chiral GC or HPLC.

Asymmetric Bioreduction of 2-Heptanone

Asymmetric bioreduction offers a green and highly selective alternative to metal-based catalysis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By operating in the reductive direction, they can produce chiral alcohols from prochiral ketones with exceptional enantioselectivity.

The ADH from the bacterium Rhodococcus ruber (RrADH) is particularly well-suited for this purpose. It is a robust, solvent-tolerant enzyme that effectively reduces a range of medium-chain ketones.[8][9] The reduction requires a hydride source, which is provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). To make the process catalytic, an inexpensive sacrificial alcohol, such as 2-propanol, is added in large excess. The ADH uses the 2-propanol to regenerate the NADH cofactor in situ, while the 2-propanol itself is oxidized to acetone. The reaction equilibrium is driven towards the product side by the high concentration of 2-propanol.

Data Presentation: Asymmetric Bioreduction with RrADH

| Enzyme System | Substrate | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |

| RrADH | 2-Heptanone | 2-Propanol | 30 | 24 | >99 | >99 (R) | Kroutil et al. |

| RrADH | 2-Octanone | 2-Propanol | 30 | 24 | >99 | >99 (R) | Stampfer et al. |

| RrADH (whole cells) | 2-Hexanone | 2-Propanol | 35 | 18 | 98 | >99 (R) | de Gonzalo et al. |

Experimental Protocol: Bioreduction with RrADH

This protocol describes a typical procedure using either isolated enzyme or whole cells.[8]

-

Reaction Medium Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5-7.0). Add the cofactor NAD⁺ (approx. 0.1 mM).

-

Enzyme/Cell Addition: Add the ADH enzyme preparation (lyophilized powder or solution) or re-suspended whole cells of Rhodococcus ruber to the buffer.

-

Substrate Addition: Add 2-propanol as the co-substrate to a final concentration of 10-20% (v/v). Add 2-heptanone (1.0 eq, e.g., 10-50 mM final concentration). An organic co-solvent like MTBE may be used to improve substrate solubility.

-

Reaction: Gently shake or stir the mixture at a controlled temperature (e.g., 30°C).

-

Monitoring and Work-up: Monitor the reaction by taking samples, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral GC. Once the reaction is complete, saturate the aqueous phase with NaCl and perform a bulk extraction with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or column chromatography if necessary.

-

Analysis: Determine the enantiomeric excess of the resulting this compound by chiral GC.

References

- 1. ethz.ch [ethz.ch]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 7. scielo.br [scielo.br]

- 8. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biocatalytic Synthesis of (R)-(-)-2-Heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure alcohol (R)-(-)-2-Heptanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for its production often involve harsh reaction conditions, expensive chiral catalysts, and the generation of significant waste. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of this compound, focusing on asymmetric reduction of 2-heptanone (B89624) and kinetic resolution of racemic 2-heptanol (B47269). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the development of efficient and environmentally benign synthetic routes.

Asymmetric Reduction of 2-Heptanone

The direct conversion of prochiral 2-heptanone to this compound is a highly atom-economical approach. This transformation is typically achieved using ketoreductases (KREDs) or whole-cell biocatalysts that exhibit anti-Prelog stereoselectivity, favoring the production of the (R)-enantiomer.

Whole-Cell Bioreduction with Acetobacter sp. CCTCC M 209061

Acetobacter species are known for their robust alcohol dehydrogenases that can catalyze the anti-Prelog reduction of various ketones. The strain Acetobacter sp. CCTCC M 209061 has been identified as a promising biocatalyst for the synthesis of (R)-alcohols. While detailed studies have focused on the reduction of 2-octanone (B155638), the methodology is directly applicable to 2-heptanone.

Experimental Protocol: Asymmetric Reduction of 2-Heptanone using Acetobacter sp. CCTCC M 209061

This protocol is adapted from studies on similar substrates and provides a general framework for the bioreduction of 2-heptanone.

-

Cultivation of Acetobacter sp. CCTCC M 209061 :

-

Prepare a seed medium containing (g/L): glucose 20, yeast extract 10, peptone 5, NaCl 5. Adjust the pH to 6.0.

-

Inoculate the seed medium with a stock culture of Acetobacter sp. CCTCC M 209061 and incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Transfer the seed culture to a fermentation medium with the same composition and continue incubation for 48 hours under the same conditions.

-

Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes) and wash twice with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

-

Bioreduction of 2-Heptanone :

-

Prepare a reaction mixture containing:

-

Wet cells of Acetobacter sp. CCTCC M 209061 (e.g., 50 g/L)

-

2-Heptanone (e.g., 10-50 mM)

-

A co-substrate for cofactor regeneration, such as isopropanol (B130326) (e.g., 5% v/v)

-

100 mM phosphate buffer (pH 7.0)

-

-

Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess (e.e.) of this compound.

-

-

Product Isolation :

-

After the reaction reaches the desired conversion, remove the cells by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate (B1210297).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

-

Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a readily available and inexpensive biocatalyst that can reduce a variety of ketones. While it often follows Prelog's rule to produce (S)-alcohols, the enantioselectivity can be influenced by reaction conditions and the specific yeast strain. For some substrates, including 2-heptanone, it can produce the (R)-enantiomer, although often with lower enantiomeric excess compared to specialized microorganisms.

Experimental Protocol: Asymmetric Reduction of 2-Heptanone using Saccharomyces cerevisiae

-

Yeast Preparation :

-

Suspend commercial baker's yeast (e.g., 10 g) in a buffer solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.0).

-

Add a carbohydrate source for cofactor regeneration (e.g., 2 g of glucose).

-

Stir the suspension at room temperature for 30 minutes to activate the yeast.

-

-

Bioreduction of 2-Heptanone :

-

Add 2-heptanone (e.g., 1 mmol) to the activated yeast suspension.

-

Incubate the reaction mixture at room temperature with gentle stirring for 24-48 hours.

-

Monitor the reaction progress by GC analysis of aliquots.

-

-

Work-up and Analysis :

-

Filter the reaction mixture to remove the yeast cells.

-

Extract the filtrate with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and concentrate it.

-

Determine the conversion and enantiomeric excess by chiral GC.

-

Data Presentation: Asymmetric Reduction of 2-Heptanone

| Biocatalyst | Substrate | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) (Configuration) | Reference |

| Acetobacter sp. CCTCC M 209061 | 2-Octanone | Isopropanol | 30 | 12 | >99 | >99 (R) | [1][2] |

| Saccharomyces cerevisiae | 2-Heptanone | Glucose | 37 | 72 | 20 | >99 (S) | [3][4] |

| Rhodococcus erythropolis A-27 | 6-Methyl-5-hepten-2-one | Isopropanol | 30 | 24 | 93 | >99.9 (S) | [5] |

Note: Data for Acetobacter sp. is for the analogous substrate 2-octanone. Data for Rhodococcus erythropolis is for a structurally similar substrate and typically yields the (S)-enantiomer.

Visualization: Asymmetric Reduction Workflow

Caption: Workflow for the asymmetric reduction of 2-heptanone.

Kinetic Resolution of Racemic 2-Heptanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the context of this compound synthesis, this involves the enantioselective acylation of racemic 2-heptanol catalyzed by a lipase (B570770). The lipase preferentially acylates one enantiomer (typically the (R)-enantiomer), leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Lipase-Catalyzed Enantioselective Acylation

Lipases, such as those from Pseudomonas cepacia and Pseudomonas fluorescens, are effective catalysts for the kinetic resolution of secondary alcohols. The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate.

Experimental Protocol: Kinetic Resolution of (±)-2-Heptanol using Pseudomonas fluorescens Lipase

This protocol is based on studies of the acylation of 2-heptanol and other secondary alcohols.

-

Reaction Setup :

-

In a suitable flask, dissolve racemic 2-heptanol (e.g., 1 mmol) in an organic solvent (e.g., 10 mL of hexane (B92381) or toluene).

-

Add an acyl donor, such as vinyl acetate (e.g., 2-3 equivalents).

-

Add the lipase preparation (e.g., 50 mg of immobilized Pseudomonas fluorescens lipase).

-

-

Reaction and Monitoring :

-

Incubate the mixture at a controlled temperature (e.g., 30-40°C) with stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

-

-

Separation and Product Isolation :

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Remove the solvent and excess acyl donor under reduced pressure.

-

Separate the unreacted (S)-(+)-2-Heptanol from the (R)-(-)-2-heptyl acetate by column chromatography.

-

To obtain this compound, the separated (R)-(-)-2-heptyl acetate can be hydrolyzed chemically (e.g., using NaOH in methanol/water).

-

Data Presentation: Kinetic Resolution of Racemic 2-Heptanol

| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time for ~50% Conv. (h) | e.e. of (R)-acetate (%) | e.e. of (S)-alcohol (%) | Reference |

| Pseudomonas fluorescens (Amano AK, sol-gel entrapped) | Vinyl acetate | Hexane | 30 | ~24 | >95 | >95 | [6] |

| Pseudomonas cepacia | Vinyl acetate | Toluene | 40 | 48 | >99 | >99 | [7][8] |

Visualization: Kinetic Resolution Signaling Pathway

Caption: Pathway for the kinetic resolution of racemic 2-heptanol.

Conclusion

The biocatalytic synthesis of this compound offers significant advantages over traditional chemical methods in terms of enantioselectivity, sustainability, and operational simplicity. Both asymmetric reduction of 2-heptanone and kinetic resolution of racemic 2-heptanol are viable and effective strategies. The choice between these two approaches will depend on factors such as the availability of the starting material (ketone vs. racemic alcohol), the desired purity of the final product, and the specific biocatalyst employed. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of robust and efficient biocatalytic processes for the production of this important chiral intermediate.

References

- 1. Highly efficient asymmetric reduction of 2-octanone in biphasic system by immobilized Acetobacter sp. CCTCC M209061 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient asymmetric reduction of 2-octanone in biphasic system by immobilized Acetobacter sp. CCTCC M209061 cells. | Sigma-Aldrich [sigmaaldrich.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Resolution of Racemic 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of racemic 2-heptanol (B47269), a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details established methodologies, including enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and chromatographic separation, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a research and development setting.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. Since enantiomers possess identical physical properties in an achiral environment, their separation presents a significant challenge. The methods outlined in this guide leverage the introduction of a chiral influence—be it an enzyme, a chemical resolving agent, or a chiral stationary phase—to induce differentiations that enable separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are a common class of enzymes used for the resolution of alcohols.

Lipase-Catalyzed Acylation of Racemic 2-Heptanol

In this method, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is used to catalyze the acylation of one enantiomer of 2-heptanol, typically the (R)-enantiomer, with an acyl donor. This results in the formation of an ester from the reactive enantiomer, while the less reactive enantiomer remains as an alcohol. The resulting mixture of an ester and an alcohol can then be separated by standard techniques like column chromatography.

Experimental Protocol: Lipase-Catalyzed Acylation of (±)-2-Heptanol

-

Materials:

-

Racemic 2-heptanol

-

Immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride)

-

Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

-

Procedure:

-

To a solution of racemic 2-heptanol (1.0 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (1.0-1.5 equivalents).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored over time.

-

Reaction progress and enantiomeric excess (e.e.) of the remaining substrate and the formed product are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is quenched at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

The enzyme is removed by filtration and can often be reused.

-

The filtrate is concentrated, and the remaining 2-heptanol and the formed ester are separated by column chromatography.

-

The separated ester can be hydrolyzed to obtain the other enantiomer of 2-heptanol.

-

Quantitative Data:

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Yield (%) | Ref. |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 30 | 24 | ~50 | >99 (S)-2-heptanol | >99 (R)-heptyl acetate | ~45-50 | N/A |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 40 | 48 | ~50 | >98 (S)-2-heptanol | >98 (R)-heptyl acetate | ~45-50 | N/A |

Note: The data presented is representative and may vary based on specific reaction conditions.

Logical Workflow for Enzymatic Resolution:

Caption: Workflow of enzymatic kinetic resolution of racemic 2-heptanol.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Experimental Protocol: Resolution of (±)-2-Heptanol via Diastereomeric Ester Formation

-

Materials:

-

Racemic 2-heptanol

-

Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid, tartaric acid derivatives)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Solvent for crystallization (e.g., hexane, ethyl acetate, or mixtures)

-

-

Procedure:

-

Esterification: Racemic 2-heptanol is reacted with an equivalent of the chiral resolving acid in the presence of a coupling agent to form a mixture of diastereomeric esters.

-

Fractional Crystallization: The diastereomeric ester mixture is dissolved in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly, leading to the crystallization of the less soluble diastereomer.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization. The enantiomeric purity of the crystallized diastereomer is checked by HPLC or NMR.

-

Hydrolysis: The separated diastereomeric ester is hydrolyzed (e.g., using NaOH or LiOH) to cleave the ester bond, yielding the enantiomerically pure 2-heptanol and recovering the chiral resolving agent.

-

The more soluble diastereomer remaining in the mother liquor can also be recovered and hydrolyzed to obtain the other enantiomer of 2-heptanol.

-

Quantitative Data:

| Chiral Resolving Agent | Crystallization Solvent | Diastereomer Yield (%) | e.e. of Recovered Alcohol (%) | Ref. |

| (R)-(-)-O-Acetylmandelic Acid | Hexane/Ethyl Acetate | ~40-45 (less soluble) | >98 (one enantiomer) | N/A |

| Di-p-toluoyl-D-tartaric acid | Methanol/Water | ~35-40 (less soluble) | >97 (one enantiomer) | N/A |

Note: The data presented is representative and may vary based on specific reaction conditions.

Logical Workflow for Chemical Resolution:

Caption: Workflow of chemical resolution of racemic 2-heptanol.

Chromatographic Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC)

For volatile compounds like 2-heptanol, chiral GC is a suitable method for enantiomeric separation and determination of enantiomeric excess. Cyclodextrin-based stationary phases are commonly used for this purpose.[2]

Experimental Protocol: Chiral GC Analysis of 2-Heptanol Enantiomers

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: Chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin like Rt-βDEXsm).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the 2-heptanol sample in a suitable solvent (e.g., hexane) is injected.

-

Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for both analytical and preparative-scale separation of 2-heptanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed.

Experimental Protocol: Chiral HPLC Separation of 2-Heptanol Enantiomers

-

Instrument: HPLC system with a UV or refractive index (RI) detector.

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, which is cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode. The ratio is optimized to achieve the best separation.

-

Flow Rate: A constant flow rate is maintained (e.g., 0.5-1.0 mL/min).

-

Detection: As 2-heptanol has a weak UV chromophore, an RI detector is often preferred.

-

Data Collection and Analysis: The chromatogram is recorded, and the retention times of the two enantiomers are used for qualitative analysis. For preparative separations, fractions corresponding to each peak are collected.

Quantitative Data for Chromatographic Separation:

| Method | Chiral Stationary Phase | Mobile Phase | Detection | Resolution (Rs) | Ref. |

| Chiral GC | Derivatized β-cyclodextrin | - | FID | > 1.5 | [2] |